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Compound of Interest

Compound Name: Chaetoviridin A

Cat. No.: B1236777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance

(NMR) analysis of Chaetoviridin A, a bioactive azaphilone fungal metabolite. The document

includes detailed experimental protocols, tabulated NMR data for reference, and visualizations

of the compound's structure, analytical workflow, and its inhibitory effect on the NF-κB signaling

pathway.

Introduction
Chaetoviridin A is a chlorinated azaphilone isolated from various species of the fungus

Chaetomium, including Chaetomium globosum.[1] This natural product has garnered significant

interest due to its potent biological activities, including antifungal and cytotoxic properties.[2]

Structurally, Chaetoviridin A possesses a complex polyketide-derived scaffold, making NMR

spectroscopy an indispensable tool for its identification and characterization. This document

outlines the methodologies for the comprehensive NMR analysis of Chaetoviridin A, aiding in

its unambiguous structure elucidation and providing a foundation for further research and

development.
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The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Chaetoviridin A, recorded in CDCl₃. This data is crucial for the verification of the compound's

identity in isolated samples.

Table 1: ¹H NMR Data of Chaetoviridin A (in CDCl₃)

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

4 7.18 s

7 6.22 d 9.6

8 7.66 d 9.6

10 6.88 s

1'-Me 1.83 s

3'-Me 1.13 d 6.6

4' 3.99 q 6.6

4'-Me 1.25 d 7.2

5' 4.29 q 7.2

5'-Me 1.21 d 6.0

1'' 6.22 d 15.6

2'' 6.74 dd 15.6, 8.4

3'' 2.30 m

3''-Me 1.10 d 6.6

4'' 1.55 m

5'' 0.95 t 7.2

Data sourced from Zhang et al., 2021.

Table 2: ¹³C NMR Data of Chaetoviridin A (in CDCl₃)
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Position Chemical Shift (δ) ppm

1 163.7

3 157.0

3a 103.1

4 111.9

5 145.4

6 181.5

7 123.0

8 141.5

8a 100.0

9 111.4

9a 168.8

10 119.1

1' 201.8

1'-Me 14.8

2' 46.2

3' 72.9

3'-Me 10.2

4' 15.2

5' 19.8

1'' 125.7

2'' 149.3

3'' 34.2

3''-Me 19.5
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4'' 29.5

5'' 11.4

Data sourced from Zhang et al., 2021.

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of Chaetoviridin A samples is critical for obtaining

high-quality and reproducible NMR spectra.

Materials:

Purified Chaetoviridin A (as a solid or oil)

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes and vials

Procedure:

Accurately weigh approximately 5-10 mg of purified Chaetoviridin A into a clean, dry vial.

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

Gently vortex or sonicate the sample until the Chaetoviridin A is completely dissolved.

Transfer the solution into a 5 mm NMR tube using a pipette.

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically

around 4-5 cm).

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

The sample is now ready for NMR analysis.
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NMR Data Acquisition
The following parameters are recommended for the acquisition of a comprehensive set of NMR

data for the structural elucidation of Chaetoviridin A. Experiments should be performed on a

spectrometer with a proton frequency of 500 MHz or higher for optimal resolution.

¹H NMR:

Pulse Program: Standard single-pulse (zg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 12-16 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 200-240 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more for dilute samples)

2D NMR Experiments:
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COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in

stereochemical assignments.

Data Processing and Analysis
The raw NMR data should be processed using appropriate software (e.g., MestReNova,

TopSpin, VnmrJ).

Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C

spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate

their areas to determine the relative number of protons.

Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to establish connectivities

and build the molecular structure.

Visualizations
Chemical Structure of Chaetoviridin A
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Caption: Chemical structure of Chaetoviridin A.
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Click to download full resolution via product page

Caption: Experimental workflow for the NMR analysis of Chaetoviridin A.

Inhibitory Effect of Chaetoviridin A on the NF-κB
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Caption: Proposed inhibitory mechanism of Chaetoviridin A on the TNF-α induced NF-κB

signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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